molecular formula C13H15N3O2S B2767675 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide CAS No. 1270937-43-3

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide

Cat. No.: B2767675
CAS No.: 1270937-43-3
M. Wt: 277.34
InChI Key: IKKVYFPDWAVQND-UHFFFAOYSA-N
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Description

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C13H15N3O2S. This compound is characterized by the presence of a pyridine ring attached to an ethylamine group, which is further connected to a benzene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-[(Pyridin-3-YL)amino]ethyl)benzene-1-sulfonamide
  • 4-(2-[(Pyridin-2-YL)amino]ethyl)benzene-1-sulfonamide
  • 4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonic acid

Uniqueness

4-(2-[(Pyridin-4-YL)amino]ethyl)benzene-1-sulfonamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the sulfonamide group allows for versatile chemical modifications and interactions with various biological targets .

Properties

IUPAC Name

4-[2-(pyridin-4-ylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-19(17,18)13-3-1-11(2-4-13)5-10-16-12-6-8-15-9-7-12/h1-4,6-9H,5,10H2,(H,15,16)(H2,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKVYFPDWAVQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=CC=NC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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